2'-Azetidinomethyl-3,5-dichlorobenzophenone
CAS No.: 898755-29-8
Cat. No.: VC2111083
Molecular Formula: C17H15Cl2NO
Molecular Weight: 320.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898755-29-8 |
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Molecular Formula | C17H15Cl2NO |
Molecular Weight | 320.2 g/mol |
IUPAC Name | [2-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone |
Standard InChI | InChI=1S/C17H15Cl2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2 |
Standard InChI Key | DPRZHRWOIIWESK-UHFFFAOYSA-N |
SMILES | C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES | C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |
Introduction
Fundamental Chemical Identity
2'-Azetidinomethyl-3,5-dichlorobenzophenone belongs to the benzophenone class of organic compounds, characterized by two aromatic rings connected by a carbonyl group. What distinguishes this particular compound is the presence of an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methyl bridge to one of the aromatic rings, along with two chlorine atoms positioned at the 3 and 5 positions of the other aromatic ring.
The compound is formally identified by the CAS Registry Number 898755-29-8 and has the IUPAC name [2-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone . This systematic naming precisely indicates the structural arrangement, with the azetidine ring connected to position 2 of one phenyl group, while the other phenyl group contains chlorine atoms at positions 3 and 5.
Molecular Identity Parameters
The molecular formula of 2'-Azetidinomethyl-3,5-dichlorobenzophenone is C₁₇H₁₅Cl₂NO, indicating the presence of 17 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom . This corresponds to a precise molecular weight of 320.21 g/mol, making it a relatively medium-sized organic molecule with moderate complexity .
Structural Representation
The structural characteristics of 2'-Azetidinomethyl-3,5-dichlorobenzophenone can be represented through various notation systems:
Standard InChI: InChI=1S/C17H15Cl2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2
Standard InChIKey: DPRZHRWOIIWESK-UHFFFAOYSA-N
SMILES Notation: C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
These notations provide a standardized way to represent the compound's structure, enabling unambiguous identification across chemical databases and research publications.
Physicochemical Properties
The physicochemical properties of 2'-Azetidinomethyl-3,5-dichlorobenzophenone derive from its unique structural features, particularly the combination of aromatic rings, a carbonyl group, and the nitrogen-containing azetidine ring.
Thermodynamic Properties
The thermodynamic properties of 2'-Azetidinomethyl-3,5-dichlorobenzophenone have been predicted through computational chemistry methods:
Boiling Point: 471.9±45.0 °C (predicted value)
Density: 1.321±0.06 g/cm³ (predicted value)
The high boiling point suggests strong intermolecular forces, likely including π-π stacking between aromatic rings and potential hydrogen bonding interactions involving the carbonyl group.
Chemical Reactivity Parameters
The chemical reactivity of the compound is influenced by several functional groups:
pKa: 8.18±0.10 (predicted value)
This pKa value suggests that the nitrogen atom in the azetidine ring can act as a weak base under appropriate conditions. The presence of the carbonyl group provides a site for nucleophilic attack, while the chlorine substituents would influence the electronic distribution within the molecule, potentially affecting reactivity patterns.
Supplier | Country | Contact Information |
---|---|---|
Rieke Metals, Inc. | United States | Tel: 402 434 2775 |
J & K SCIENTIFIC LTD. | China | Tel: 010-82848833, 400-666-7788 |
Matrix Scientific | United States | Tel: 803 788-9494 |
Shenzhen Polymeri Biochemical Technology Co., Ltd. | China | Tel: +86-400-002-6226, +86-13028896684 |
Research Limitations and Knowledge Gaps
Current understanding of 2'-Azetidinomethyl-3,5-dichlorobenzophenone has several limitations that present opportunities for further research:
Experimental Data Limitations
Many of the reported properties are computational predictions rather than experimentally determined values . This creates opportunities for experimental validation of:
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Precise physical properties (melting point, solubility parameters)
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Spectroscopic characteristics (NMR, IR, UV-Vis profiles)
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Reactivity patterns under various conditions
Biological Activity Data
The potential biological activities of 2'-Azetidinomethyl-3,5-dichlorobenzophenone remain largely unexplored. Systematic studies could investigate:
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Receptor binding profiles
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Enzyme inhibition capabilities
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Cell-based activity assessments
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Structure-activity relationships when compared to similar compounds
Materials Science Applications
While benzophenones have established roles in materials science, the specific contributions of the azetidine and dichlorophenyl moieties in 2'-Azetidinomethyl-3,5-dichlorobenzophenone warrant further investigation.
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